CYP450 Inhibition: Azetidine vs. Morpholine Scaffolds
In a 2015 study by Hubbs et al., substitution of a morpholine moiety with an azetidine ring disrupted interactions with the heme porphyrin system and was successfully applied as a strategy to reduce CYP450 inhibition of the unsubstituted morpholine [1]. This class-level inference provides a basis for differentiation between the target compound (containing both azetidine and morpholine) and analogs containing only a morpholine group.
| Evidence Dimension | CYP450 inhibition potential (heme porphyrin interaction) |
|---|---|
| Target Compound Data | Not directly measured; inferred reduced CYP inhibition due to azetidine presence |
| Comparator Or Baseline | Unsubstituted morpholine scaffold; morpholine-only analogs (e.g., 1-morpholinopropan-1-one, CAS 30668-14-5) |
| Quantified Difference | Qualitative: azetidine substitution disrupts heme porphyrin interactions that drive morpholine-mediated CYP inhibition |
| Conditions | Gamma-secretase modulator program; CYP3A4 inhibition assays |
Why This Matters
For procurement decisions involving compounds destined for in vivo studies, reduced CYP inhibition liability translates to lower drug-drug interaction risk and improved suitability for combination therapy evaluation.
- [1] Hubbs JL, et al. Minimization of drug–drug interaction risk and candidate selection in a natural product-based class of gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. 2015; 25(7): 1472-1476. View Source
